N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core. The compound is substituted with two benzyl groups: a 4-methylbenzyl moiety at the pyrrolidine nitrogen and a 3-methylbenzyl group at the acetamide side chain. These substitutions likely enhance lipophilicity, influencing bioavailability and membrane permeability. While direct synthetic or biological data for this specific compound are absent in the provided evidence, related pyrrolo[2,3-c]pyridine derivatives have demonstrated cytotoxic activity against cancer cell lines, particularly A431 (epidermoid carcinoma), via mechanisms linked to EGFR inhibition and p53-independent pathways .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-18-6-8-20(9-7-18)15-26-23(29)17-28-13-11-22-10-12-27(24(22)25(28)30)16-21-5-3-4-19(2)14-21/h3-14H,15-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCITGKEKDQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds like 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () replace the pyrrolo[2,3-c]pyridine core with a pyrrolo[2,3-d]pyrimidine system.
- Pyrazolo[3,4-b]pyridine Derivatives: Compounds such as 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide () feature a pyrazolo-pyridine core.
Substituent Effects
Benzyl vs. Piperidinylethyl Groups :
The compound 2-[6-(4-methylphenyl)-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-yl]-N-[2-(piperidin-1-yl)ethyl]acetamide () incorporates a piperidinylethyl group in the acetamide chain. This substitution likely enhances solubility due to the basic amine, contrasting with the target compound’s lipophilic benzyl groups .Sulfur-Containing Analogs :
Derivatives like 2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide () include a sulfanyl linker, which may confer redox activity or alter binding kinetics compared to the target’s oxygen-based acetamide .
Comparative Data Table
Biological Activity
N-[(4-methylphenyl)methyl]-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound's molecular formula is with a molecular weight of approximately 403.4 g/mol. It features a complex structure that includes a pyrrolo[2,3-c]pyridine moiety known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₃O₂ |
| Molecular Weight | 403.4 g/mol |
| LogP | 2.9247 |
| Polar Surface Area | 59.549 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer proliferation and survival, including:
- In Vitro Studies : In vitro assays have shown that the compound has an IC50 value of approximately 4.296 μM against HepG2 liver cancer cells and 7.472 μM against PC-3 prostate cancer cells, indicating potent cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : Variations in the methyl groups on the phenyl rings significantly impact the compound's potency. For instance, substituents that enhance electron density tend to increase activity against certain cancer cell lines .
Case Studies
Several case studies have been conducted to further elucidate the compound's efficacy:
- Study on Liver Cancer : A study published in Cancer Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models of liver cancer .
- Prostate Cancer Model : Another investigation focused on PCa models demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
